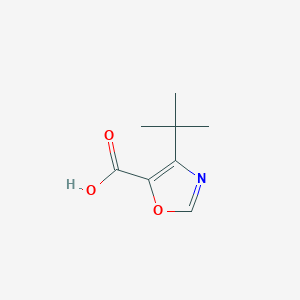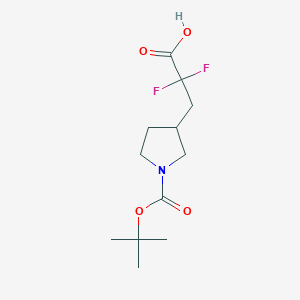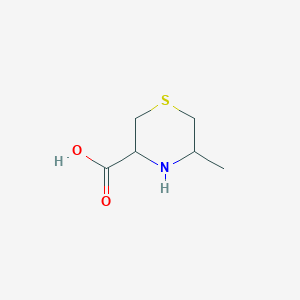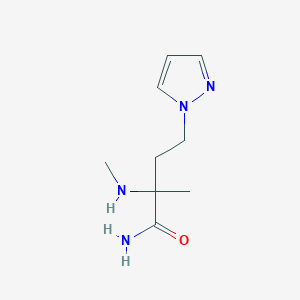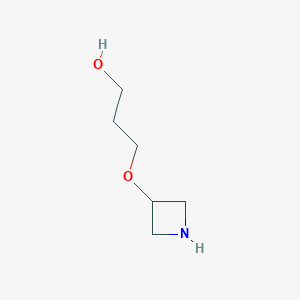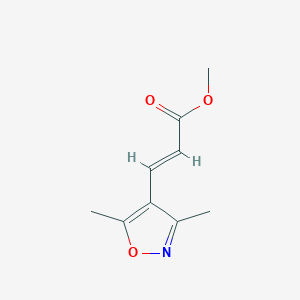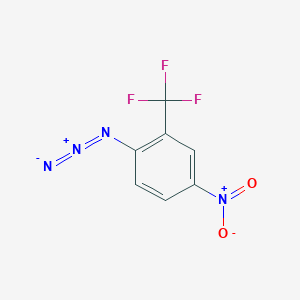
1-Azido-4-nitro-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F3N4O2 It is characterized by the presence of an azido group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-4-nitro-2-(trifluoromethyl)benzene can be synthesized through a multi-step process. One common method involves the nitration of 2-(trifluoromethyl)aniline to produce 2-(trifluoromethyl)-4-nitroaniline. This intermediate is then diazotized and subsequently treated with sodium azide to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and diazotization processes, followed by azidation. These processes are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in the presence of a copper catalyst for cycloaddition.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 1-Amino-4-nitro-2-(trifluoromethyl)benzene.
Substitution: Various triazole derivatives.
Oxidation: Oxidized derivatives of the benzene ring.
Scientific Research Applications
1-Azido-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-4-nitro-2-(trifluoromethyl)benzene involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of the azido group, which acts as a reactive site for nucleophilic attack. The nitro and trifluoromethyl groups influence the reactivity and stability of the compound, making it suitable for various applications .
Comparison with Similar Compounds
- 1-Azido-4-fluorobenzene
- 1-Azido-4-bromobenzene
- 1-Azido-2-(trifluoromethyl)benzene
- 4-Azidotoluene
- Azidobenzene
Comparison: 1-Azido-4-nitro-2-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its reactivity and stability compared to other azido-substituted benzenes. The trifluoromethyl group imparts additional electron-withdrawing properties, making the compound more reactive in nucleophilic substitution reactions .
Properties
Molecular Formula |
C7H3F3N4O2 |
|---|---|
Molecular Weight |
232.12 g/mol |
IUPAC Name |
1-azido-4-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)5-3-4(14(15)16)1-2-6(5)12-13-11/h1-3H |
InChI Key |
WZLSHTQKMGRTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



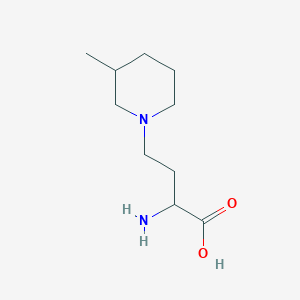
![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)

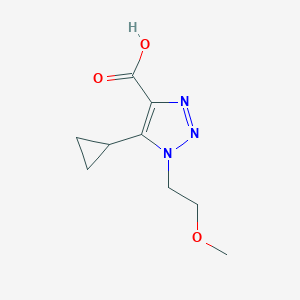
![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)

